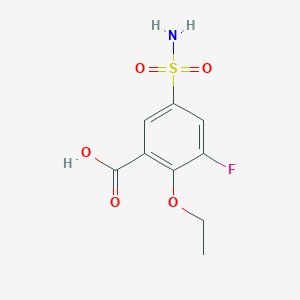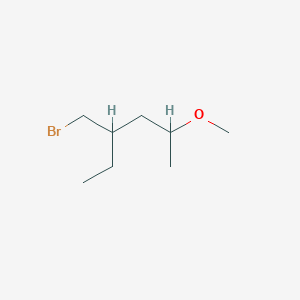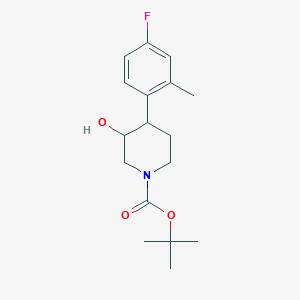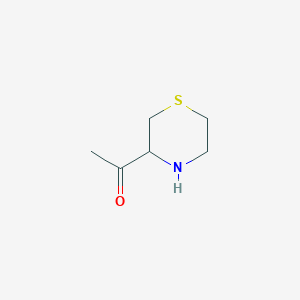
2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C9H10FNO5S and a molecular weight of 263.24 g/mol . This compound is known for its versatility and is used in various research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro group.
Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron Reagents: Often used in the transmetalation step of the Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Various agents can be used depending on the specific reaction conditions required.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can lead to the formation of complex aromatic compounds, while oxidation and reduction reactions can modify the sulfamoyl group.
科学的研究の応用
2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Research into its potential therapeutic applications, although specific uses are still under investigation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid involves its interaction with various molecular targets and pathways. The specific details of these interactions are still under research, but it is believed that the compound can modulate biological pathways through its unique chemical structure .
類似化合物との比較
2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid can be compared with other similar compounds, such as:
- 4-Chloro-3-sulfamoylbenzoic acid
- 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
- 2,3-Dimethoxy-5-sulfamoylbenzoic acid
These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical properties and applications. The presence of the ethoxy and fluoro groups in this compound makes it unique and potentially more versatile in certain applications.
特性
CAS番号 |
1375472-39-1 |
|---|---|
分子式 |
C9H10FNO5S |
分子量 |
263.24 g/mol |
IUPAC名 |
2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C9H10FNO5S/c1-2-16-8-6(9(12)13)3-5(4-7(8)10)17(11,14)15/h3-4H,2H2,1H3,(H,12,13)(H2,11,14,15) |
InChIキー |
VZVOTFXKERHHIX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)




